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Compound Name:
Benzyl 4-hydroxypiperidine-1-

carboxylate

Cat. No.: B1273280 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
Benzyl 4-hydroxypiperidine-1-carboxylate, also known as N-Cbz-4-hydroxypiperidine, is a

versatile heterocyclic compound widely employed as a crucial intermediate in the synthesis of a

variety of pharmaceutical agents. Its piperidine core is a prevalent structural motif in numerous

centrally active drugs, and the presence of a protected amine and a reactive hydroxyl group

offers synthetic handles for facile diversification. This document provides detailed application

notes, experimental protocols, and relevant biological context for the use of Benzyl 4-
hydroxypiperidine-1-carboxylate in the development of novel therapeutics, with a focus on its

application in the synthesis of Dopamine D4 (D4) receptor antagonists.

Physicochemical Properties
A summary of the key physicochemical properties of Benzyl 4-hydroxypiperidine-1-
carboxylate is presented in the table below.
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Property Value

CAS Number 95798-23-5

Molecular Formula C₁₃H₁₇NO₃

Molecular Weight 235.28 g/mol [1]

Appearance Solid

Boiling Point 167 °C at 0.2 mmHg

Density 1.554 g/mL at 25 °C

Refractive Index n20/D 1.543

Application in the Synthesis of Dopamine D4
Receptor Antagonists
The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors

(GPCRs), is a significant target for the development of therapeutics for various neuropsychiatric

disorders, including schizophrenia, Parkinson's disease, and attention-deficit/hyperactivity

disorder (ADHD).[2][3] Benzyl 4-hydroxypiperidine-1-carboxylate serves as a key building

block for the synthesis of potent and selective D4 receptor antagonists.[2][4]

Biological Context: Dopamine D4 Receptor Signaling
Pathway
The D4 receptor is primarily coupled to the Gαi/o family of G proteins. Upon activation by

dopamine, the receptor promotes the dissociation of the G protein heterotrimer into Gαi/o and

Gβγ subunits. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, leading to

a decrease in intracellular cyclic AMP (cAMP) levels.[5] This modulation of the cAMP signaling

cascade, along with other downstream effects mediated by Gβγ, influences neuronal

excitability and neurotransmitter release.[6] D4 receptor antagonists block the binding of

dopamine, thereby preventing the initiation of this signaling cascade.
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Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Protocols
The following protocols describe the synthesis of a benzyloxypiperidine-based Dopamine D4

receptor antagonist, utilizing Benzyl 4-hydroxypiperidine-1-carboxylate as the starting

material.

Workflow for the Synthesis of a Benzyloxypiperidine
D4R Antagonist
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Caption: Synthetic workflow for a D4R antagonist.
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Protocol 1: Synthesis of Benzyl 4-(benzyloxy)piperidine-
1-carboxylate
This protocol details the O-alkylation of the hydroxyl group of Benzyl 4-hydroxypiperidine-1-
carboxylate.

Materials:

Benzyl 4-hydroxypiperidine-1-carboxylate

Anhydrous Dimethylformamide (DMF)

Sodium hydride (NaH), 60% dispersion in mineral oil

Benzyl bromide (BnBr)

Ethyl acetate

Brine solution

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a solution of Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF,

add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

Stir the resulting suspension at room temperature for 30 minutes.

Add benzyl bromide (1.1 eq) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Quench the reaction by the slow addition of water.

Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford Benzyl 4-

(benzyloxy)piperidine-1-carboxylate.

Protocol 2: Synthesis of 4-(Benzyloxy)piperidine
This protocol describes the deprotection of the Cbz group via hydrogenolysis.

Materials:

Benzyl 4-(benzyloxy)piperidine-1-carboxylate

Methanol or Ethanol

Palladium on carbon (Pd/C), 10%

Hydrogen gas supply

Procedure:

Dissolve Benzyl 4-(benzyloxy)piperidine-1-carboxylate (1.0 eq) in methanol or ethanol in a

flask suitable for hydrogenation.

Carefully add 10% Pd/C catalyst to the solution.

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation

apparatus).

Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-8 hours,

monitoring the reaction by TLC.

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the

catalyst.

Rinse the filter cake with the solvent.

Concentrate the filtrate under reduced pressure to yield 4-(Benzyloxy)piperidine.
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Protocol 3: Synthesis of the Final Dopamine D4
Receptor Antagonist (Reductive Amination)
This protocol outlines the final step to introduce the desired substituent on the piperidine

nitrogen via reductive amination.

Materials:

4-(Benzyloxy)piperidine

An appropriate aromatic aldehyde (Ar-CHO)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Procedure:

Dissolve 4-(Benzyloxy)piperidine (1.0 eq) and the aromatic aldehyde (1.1 eq) in DCM or

DCE.

Stir the mixture at room temperature for 30 minutes.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

Quench the reaction by adding saturated sodium bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.
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Purify the crude product by flash column chromatography to obtain the final Dopamine D4

receptor antagonist.

Quantitative Data Summary
The following table presents representative binding affinity data for a series of

benzyloxypiperidine-based Dopamine D4 receptor antagonists. The data highlights the high

affinity and selectivity of these compounds for the D4 receptor over other dopamine receptor

subtypes.

Compound ID Target
Binding
Affinity (Ki,
nM)

Selectivity vs.
D2R

Selectivity vs.
D3R

8a D4R 205.9 >30-fold >30-fold

8w D4R 165 >30-fold >30-fold

9j D4R High High High

11a D4R 299 Selective Selective

11d D4R 121 Selective Selective

14a D4R 0.3 >2000-fold >2000-fold

Data adapted from references[2][4][7].

Conclusion
Benzyl 4-hydroxypiperidine-1-carboxylate is a valuable and versatile intermediate for the

synthesis of complex pharmaceutical molecules, particularly those targeting the central nervous

system. Its utility in the construction of potent and selective Dopamine D4 receptor antagonists

underscores its importance in modern drug discovery and development. The protocols and

data presented herein provide a foundation for researchers to explore the synthesis and

biological evaluation of novel compounds derived from this key building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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